molecular formula C15H11Cl2N3O3S B029028 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 185039-48-9

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No. B029028
M. Wt: 384.2 g/mol
InChI Key: BADVXFUKYQHVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a part of a broader class of pyrido[2,3-d]pyrimidines, which are known for their versatile biological activities and potential pharmacological applications. The specific structure of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one indicates a complex synthesis pathway and a significant potential for interactions with biological targets due to its distinct chemical functionalities.

Synthesis Analysis

Synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives involves multiple steps, including aza-Wittig reactions, and often aims to introduce various functional groups to modulate the compound's biological activity (Liu, He, & Ding, 2007). The synthesis route is characterized by its flexibility in substituting different groups at various positions on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).

Molecular Structure Analysis

Molecular structure analysis of pyrido[2,3-d]pyrimidin-7-one derivatives has been confirmed via X-ray crystallography, providing insights into the compound's conformation and potential for intramolecular interactions (Jianchao Liu, H. He, & M. Ding, 2007). The presence of substituents like the 2,6-dichlorophenyl group and methylsulfonyl moiety plays a crucial role in defining the molecule's geometry and electronic properties.

Chemical Reactions and Properties

Chemical reactions involving pyrido[2,3-d]pyrimidin-7-ones typically explore the reactivity of functional groups attached to the core structure, leading to the synthesis of compounds with varied biological activities. For example, modifications at the sulfonyl group can result in derivatives with potential antiviral (Solomyannyi et al., 2019) or antimicrobial properties (Mittal, Sarode, & Vidyasagar, 2011).

Scientific Research Applications

Hybrid Catalysts in Synthesis

Pyrimidine scaffolds, including those similar to the specified compound, are integral in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Recent studies highlight the use of hybrid catalysts, such as organocatalysts and nanocatalysts, for synthesizing pyrimidine derivatives, emphasizing the development of lead molecules (Parmar, Vala, & Patel, 2023).

Anticancer Properties

Pyrimidines are known for their anticancer activities. The structure-activity relationship (SAR) studies of pyrimidine derivatives have led to the identification of compounds with potential anticancer effects, underlining the significance of the pyrimidine core as a scaffold for developing new biologically active compounds (Chiriapkin, 2022).

Optoelectronic Materials

Research into quinazolines and pyrimidines, including derivatives related to the specified compound, has expanded into the field of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic cells, demonstrating the versatility of pyrimidine derivatives in electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Remediation

Pyrimidine derivatives have also been studied for their role in environmental science, particularly in the degradation of organic pollutants. The use of enzymes and redox mediators in conjunction with pyrimidine derivatives can enhance the efficiency of degrading recalcitrant compounds in wastewater, indicating their potential application in environmental remediation and pollution control (Husain & Husain, 2007).

Safety And Hazards

In silico evaluations of ADME/toxicity (QSTR) profiles of the 6- (2,6-dichlorophenyl)-pyrido [2,3-d]pyrimidin-7 (8 H )-ones have been conducted . The LD 50 values are low, mostly <100 mg/kg per body weight suggesting lethal effects at a lower dose for the compounds .

properties

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S/c1-20-13-8(7-18-15(19-13)24(2,22)23)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVXFUKYQHVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442286
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one

CAS RN

185039-48-9
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A quantity of 0.346 g (1.00 mmol) of 50% to 60% m-chloroperbenzoic acid (assuming 50% peracid was present) was added at 25° C. to a stirred solution of 0.165 g (0.47 mmol) of 6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one of Example 37 in 15 mL of chloroform, and the solution was stirred overnight. A quantity of 0.25 g (3.20 mmol) of dimethylsulfoxide was added to reduce any excess peracid. After 15 minutes, the chloroform solution was washed with 30 mL of saturated sodium bicarbonate and then with water. The separated organic layer was dried over sodium sulfate, filtered, and concentrated to ca. 5 mL volume. Crystals separated. Added ca. 5 mL of petroleum ether and filtered; wt 0.165 g (92%); mp >290° C.
Quantity
0.346 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.